4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core linked to a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired product.
Final Assembly: The pyrimidinone core is introduced in the final step through a condensation reaction with the coupled intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, converting it to a hydroxyl group.
Substitution: The pyrazole and piperidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the pyrimidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific molecular targets suggests applications in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one: shares structural similarities with other pyrimidinone derivatives and pyrazole-containing compounds.
1-(4-pyridinyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one: Another compound with a pyrazole moiety but differing in the core structure.
4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one: Lacks the piperidine ring but retains the pyrimidinone and pyrazole components.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the piperidine and pyrazole rings, along with the pyrimidinone core, allows for diverse interactions with molecular targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-[1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-9-12(8-19-20)4-5-16(23)21-6-2-3-13(10-21)14-7-15(22)18-11-17-14/h4-5,7-9,11,13H,2-3,6,10H2,1H3,(H,17,18,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJHCNLCKOCRK-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)N2CCCC(C2)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)N2CCCC(C2)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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